molecular formula C10H12F3NO B2871547 2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol CAS No. 1852848-11-3

2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol

Cat. No.: B2871547
CAS No.: 1852848-11-3
M. Wt: 219.207
InChI Key: QEMPOWXQAVOYFY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol is a fluorinated ethanol derivative featuring a dimethylamino group and a symmetrically substituted 3,4,5-trifluorophenyl ring.

Properties

IUPAC Name

2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMPOWXQAVOYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution: Reacting a suitable trifluorophenyl halide with 2-(dimethylamino)ethanol under basic conditions.

  • Reduction: Reducing a trifluorophenyl ketone or aldehyde in the presence of a reducing agent such as sodium borohydride, followed by subsequent reaction with 2-(dimethylamino)ethanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the trifluorophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are often employed.

Major Products Formed:

  • Oxidation Products: Trifluorophenyl aldehyde or ketone derivatives.

  • Reduction Products: Trifluorophenyl amine or alcohol derivatives.

  • Substitution Products: Various functionalized trifluorophenyl compounds.

Scientific Research Applications

2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

  • Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes and receptors involved in biological processes.

  • Pathways: Modulates signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogues Identified

The following structurally related compounds are compared (Table 1):

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents Functional Groups Fluorine Positions Amino Group Type Key Properties/Applications References
Target Compound 3,4,5-Trifluorophenyl Ethanol, dimethylamino 3,4,5 Tertiary Hypothesized bioactivity (e.g., CNS) N/A
2-Amino-1-[2,5-difluorophenyl]ethanol 2,5-Difluorophenyl Ethanol, primary amino 2,5 Primary Synthetic intermediate (95% purity)
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol 4-Chloro-2,5-difluorophenyl Ethanol, secondary amino 2,5 (+ Cl) Secondary Pharmaceutical intermediate (chiral)
2-(2,3,4-Trifluorophenyl)ethan-1-ol 2,3,4-Trifluorophenyl Ethanol 2,3,4 None MW 176.136; potential solvent/ligand
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one 2,6-Dichloro-4-(trifluoromethyl)phenyl Ketone Trifluoromethyl None Crop protection agent (75% yield)
Piperidinyl analog (J Med Chem 2021) 2,4,5-Trifluorophenyl, 3-methoxyphenyl Piperidine, ketone 2,4,5 Tertiary (piperidine) Analgesic (potent activity)

Detailed Analysis of Structural and Functional Differences

Fluorination Patterns
  • Target Compound : The 3,4,5-trifluorophenyl group provides a symmetrical substitution pattern, maximizing electron-withdrawing effects and steric bulk. This contrasts with asymmetrical analogs like 2,5-difluorophenyl () or 2,3,4-trifluorophenyl (), where positional differences alter electronic distribution and binding affinity .
  • Trifluoromethyl vs. Trifluorophenyl : The ketone derivative in uses a trifluoromethyl group, which is smaller and more electronegative than the trifluorophenyl ring, likely affecting reactivity and target selectivity .
Amino Group Variations
Functional Group Impact
  • Ethanol vs. Ketone: The ethanol group in the target compound and supports hydrogen bonding, whereas the ketone in may participate in nucleophilic reactions, limiting stability in biological systems .
  • Piperidinyl Core: The piperidine-based analog () shares the dimethylamino motif but incorporates a rigid heterocycle, demonstrating scaffold versatility while retaining fluorophenyl pharmacophores for analgesia .

Biological Activity

2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol, also known by its IUPAC name, is a compound with significant potential in medicinal chemistry due to its unique structural attributes and biological activities. This article reviews its biological activity based on diverse research findings, synthesizing data from various studies to provide a comprehensive understanding of its effects.

  • Molecular Formula : C10H12F3NO
  • Molecular Weight : 219.2 g/mol
  • CAS Number : 1852848-11-3
  • Purity : Typically ≥ 95% .

The compound's biological activity is largely attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with receptors and enzymes involved in critical physiological processes. The trifluorophenyl group may enhance lipophilicity and receptor binding affinity, while the dimethylamino group could influence the compound's pharmacokinetics and dynamics.

Antimicrobial Activity

Research indicates that compounds similar to 2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of metabolic pathways .

Enzyme Inhibition

Inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR) have been observed in related compounds. DHFR inhibitors are crucial in the treatment of certain cancers and bacterial infections. The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory potency against DHFR by stabilizing the transition state during enzymatic reactions .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of dimethylamino compounds reported promising results in terms of biological activity against specific pathogens. The synthesized compounds were tested for their ability to inhibit bacterial growth, showing significant activity against both Gram-positive and Gram-negative bacteria .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of fluorinated compounds revealed that modifications at the phenyl ring significantly affect biological activity. Compounds with multiple fluorine substitutions exhibited increased potency as enzyme inhibitors compared to their mono-substituted analogs . This supports the hypothesis that 2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol could be optimized for enhanced biological efficacy.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AntiviralPotential antiviral activity
Enzyme InhibitionDHFR inhibitor potential

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